molecular formula C12H9FN2O B8747802 N-(3-fluoropyridin-4-yl)benzamide

N-(3-fluoropyridin-4-yl)benzamide

Cat. No.: B8747802
M. Wt: 216.21 g/mol
InChI Key: SMHFAGWQLAVTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Fluoropyridin-4-yl)benzamide is a benzamide derivative featuring a fluorinated pyridine ring at the 4-position. Benzamides are a class of compounds widely explored in medicinal chemistry due to their pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities.

Properties

Molecular Formula

C12H9FN2O

Molecular Weight

216.21 g/mol

IUPAC Name

N-(3-fluoropyridin-4-yl)benzamide

InChI

InChI=1S/C12H9FN2O/c13-10-8-14-7-6-11(10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16)

InChI Key

SMHFAGWQLAVTFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution : Fluorine at the pyridine ring (as in the target compound) may enhance metabolic stability and binding to hydrophobic enzyme pockets, analogous to 3-fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide, which is used in kinase inhibition studies .
  • Heterocyclic Modifications: Azetidinone and imidazole substituents (e.g., in and ) improve anticancer activity by introducing planar, electron-rich moieties that interact with DNA or enzyme active sites.

Key Observations :

  • Green Chemistry : Ultrasonic methods (e.g., ) reduce reaction times by 70% compared to conventional reflux, aligning with modern sustainable practices.
  • Challenges for Fluorinated Derivatives : Introducing fluorine may require specialized reagents (e.g., fluoropyridine boronic acids) or catalysts, as seen in palladium-mediated cross-coupling reactions .

Physicochemical and Pharmacokinetic Properties

Predicted properties of N-(3-fluoropyridin-4-yl)benzamide relative to analogs:

Property This compound (Predicted) 3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide N-(4-Chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide
Molecular Weight (g/mol) ~230 384.3 411.2
LogP (Partition Coefficient) ~2.1 (moderate lipophilicity) 3.8 4.5
pKa ~12.1 (basic pyridine nitrogen) 8.9 (acidic phenolic oxygen) 12.1 (similar pyridine backbone)
Solubility (mg/mL) ~0.5 (aqueous) <0.1 <0.1

Key Observations :

  • Lipophilicity : Fluorine and pyridine rings increase LogP, enhancing membrane permeability but reducing aqueous solubility.
  • pKa Trends : Basic pyridine nitrogen in the target compound may favor protonation in acidic environments (e.g., tumor microenvironments), aiding cellular uptake .

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